molecular formula C₂₇H₃₃NO₁₂S B1144700 10-S-Methylsulfonyl Thiocolchicoside CAS No. 1359973-80-0

10-S-Methylsulfonyl Thiocolchicoside

Cat. No.: B1144700
CAS No.: 1359973-80-0
M. Wt: 595.62
InChI Key:
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Description

10-S-Methylsulfonyl Thiocolchicoside is a semi-synthetic derivative of colchicine, a natural compound found in the autumn crocus plant. It is a potent muscle relaxant and anti-inflammatory agent that has been used in the treatment of various musculoskeletal disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-S-Methylsulfonyl Thiocolchicoside is synthesized from colchicine through a series of chemical reactionsThe reaction conditions typically involve the use of specific reagents and catalysts to facilitate the methylsulfonylation process .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

10-S-Methylsulfonyl Thiocolchicoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

10-S-Methylsulfonyl Thiocolchicoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.

    Medicine: It is used in the treatment of musculoskeletal disorders due to its muscle relaxant and anti-inflammatory properties.

    Industry: The compound is used in the formulation of pharmaceutical products for the treatment of pain and inflammation.

Mechanism of Action

10-S-Methylsulfonyl Thiocolchicoside exerts its effects by selectively binding to gamma-aminobutyric acid A (GABA-A) receptors. This binding activates the GABA inhibitory pathways, leading to muscle relaxation and anti-inflammatory effects. The compound also acts as a competitive antagonist of glycine receptors, contributing to its muscle relaxant properties .

Comparison with Similar Compounds

Similar Compounds

    Thiocolchicoside: A semi-synthetic derivative of colchicine with similar muscle relaxant and anti-inflammatory properties.

    Colchicine: A natural compound found in the autumn crocus plant, used primarily for its anti-inflammatory effects.

Uniqueness

10-S-Methylsulfonyl Thiocolchicoside is unique due to the presence of the methylsulfonyl group, which enhances its potency and selectivity for GABA-A receptors compared to other similar compounds.

Properties

CAS No.

1359973-80-0

Molecular Formula

C₂₇H₃₃NO₁₂S

Molecular Weight

595.62

Synonyms

N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylsulfonyl)-9-oxobenzo[a]heptalen-7-yl]acetamide; 

Origin of Product

United States

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